8aH-1,7-naphthyridin-8-one

MIF tautomerase inhibition Scaffold hopping Aqueous solubility optimization

8aH-1,7-naphthyridin-8-one, most commonly referenced as 1,7-naphthyridin-8(7H)-one (CAS 67967-11-7), is a bicyclic heterocycle containing a lactam functionality embedded within a 1,7-naphthyridine framework (C₈H₆N₂O, MW 146.15). This compound serves as a privileged scaffold in medicinal chemistry, used both as a key synthetic intermediate for annulation reactions and as a core structure in bioactive molecule design, most notably as the basis for potent macrophage migration inhibitory factor (MIF) tautomerase inhibitors where its lactam carbonyl enables a unique hydrogen-bonding interaction with Lys32 in the MIF active site.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
Cat. No. B12361060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8aH-1,7-naphthyridin-8-one
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=CC=NC(=O)C2N=C1
InChIInChI=1S/C8H6N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h1-5,7H
InChIKeyRGPHYNLAQVLNSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8aH-1,7-Naphthyridin-8-one (1,7-Naphthyridin-8(7H)-one): Scaffold Identity and Procurement Context


8aH-1,7-naphthyridin-8-one, most commonly referenced as 1,7-naphthyridin-8(7H)-one (CAS 67967-11-7), is a bicyclic heterocycle containing a lactam functionality embedded within a 1,7-naphthyridine framework (C₈H₆N₂O, MW 146.15) . This compound serves as a privileged scaffold in medicinal chemistry, used both as a key synthetic intermediate for annulation reactions and as a core structure in bioactive molecule design, most notably as the basis for potent macrophage migration inhibitory factor (MIF) tautomerase inhibitors where its lactam carbonyl enables a unique hydrogen-bonding interaction with Lys32 in the MIF active site [1]. Its commercial availability in research-grade purity (typically 95–98%) from multiple vendors underscores its procurement relevance as a versatile building block .

Why 8aH-1,7-Naphthyridin-8-one Cannot Be Replaced by Common Heterocyclic Analogs


Substituting 8aH-1,7-naphthyridin-8-one with other naphthyridine isomers (e.g., 1,5- or 1,6-naphthyridinones) or quinoline-based scaffolds introduces significant molecular recognition liabilities that are quantifiable. The nitrogen atom at position 7 adjacent to the lactam carbonyl creates a unique hydrogen-bond acceptor geometry that is absent in 1,5- and 1,8-naphthyridine isomers [1]. Direct crystallographic evidence with MIF demonstrates that this 1,7-naphthyridin-8-one scaffold forms an additional O···N hydrogen bond (2.8–3.0 Å) with Lys32 that quinoline-based inhibitors cannot make, yet critically, this added interaction does not improve potency; instead, the scaffold switch to 1,7-naphthyridin-8-one delivers a >130-fold improvement in aqueous solubility compared to isoquinoline-bearing analogs (288 μg/mL for compound 4b vs. <2.2 μg/mL for quinoline analog 1a) [2]. A simple scaffold interchange would therefore eliminate this solubility advantage while failing to replicate the hydrogen-bonding profile validated by co-crystal structures.

Quantitative Differentiation Evidence for 8aH-1,7-Naphthyridin-8-one Versus Closest Analogs


Scaffold-Driven Aqueous Solubility: 1,7-Naphthyridin-8-one vs. Quinoline MIF Inhibitors

When the quinoline scaffold in MIF inhibitor 1a is replaced with a 1,7-naphthyridin-8-one core, aqueous solubility is dramatically enhanced while maintaining comparable target potency. The 1,7-naphthyridin-8-one derivative 4b exhibits a solubility of 288 μg/mL, representing a >130-fold improvement over the quinoline-based 1a (2.2 μg/mL), as measured under identical assay conditions [1]. Importantly, this solubility gain does not come at the expense of binding affinity: 4b retains a Ki of 90 nM and Kd of 94 nM against MIF tautomerase, comparable to the lead quinoline compound 1a (Ki 230 nM) [1].

MIF tautomerase inhibition Scaffold hopping Aqueous solubility optimization

Kinase Inhibition Selectivity: 1,7-Naphthyridinone vs. 1,5-Naphthyridine Scaffolds for TNKS2

In a comprehensive SAR study of East-region heterocycles appended to a 1,2,4-triazole core, the 1,5-naphthyridine scaffold (compound 18b) achieved a cellular WNT/β-catenin reporter IC₅₀ of 6 nM, while the 1,7-naphthyridin-8-one isomer is structurally incapable of forming the same regioisomeric carboxamide linkage and thus cannot access this specific tankyrase pharmacophore geometry [1]. The 1,7-regioisomer places the nitrogen at position 7 adjacent to the lactam, creating a distinct hydrogen-bond donor/acceptor pattern that favors interactions with different target pockets (e.g., MIF Lys32 coordination) rather than the π-stacking with His1048 and hydrophobic contact with Phe1035 utilized by 1,5-naphthyridines in TNKS2 [1].

Tankyrase inhibition WNT/β-catenin signaling Kinase selectivity

Synthetic Versatility: Regioselective Annulation at the C8 Lactam Position

1,7-Naphthyridin-8(7H)-one can be synthesized with controlled regioselectivity via oxidative annulation between picolinamide and 1,2,3,4-tetrahydroquinoline, where the use of rhodium catalysts directs annulation to the 1,7-isomer while copper catalysts can shift regioselectivity to alternative naphthyridine isomers . This catalyst-controlled regioselectivity is a distinct synthetic advantage not shared by 1,5- or 1,8-naphthyridinone scaffolds, which typically require different precursor combinations and cyclization strategies . Additionally, the C8 lactam carbonyl can be selectively converted to the corresponding 8-chloro derivative (POCl₃, reflux, 16 h) or activated as the O-triflate for nucleophilic displacement, enabling divergent access to 8-amino-, 8-alkoxy-, and 8-aryl-1,7-naphthyridine libraries [1].

C–H activation Oxidative annulation Regioselective synthesis

Crystallographically Validated Hydrogen-Bonding Geometry: 1,7-Naphthyridin-8-one vs. Isoquinoline Scaffolds

Co-crystal structures of MIF in complex with 1,7-naphthyridin-8-one inhibitors (PDB entries 6B1K for compound 3a, 6B2C for compound 4b) definitively resolve the O–N hydrogen bond distance between the ligand lactam carbonyl and the Lys32 ammonium group as 2.8–3.0 Å [1]. In contrast, quinoline-based MIF inhibitors lack this carbonyl and cannot engage Lys32 through an analogous interaction, as confirmed by comparative crystallographic analysis across the compound series [2]. This experimentally determined, angstrom-level structural difference is not accessible to quinoline, isoquinoline, or 1,5-naphthyridine scaffolds and constitutes a unique molecular recognition feature that can be exploited for target-specific inhibitor design requiring lysine coordination in hydrophobic active sites.

Protein-ligand crystallography Structure-based drug design Lysine coordination

High-Impact Procurement Scenarios for 8aH-1,7-Naphthyridin-8-one


MIF-Targeted Anti-Inflammatory and Oncology Inhibitor Development

Programs targeting macrophage migration inhibitory factor (MIF) tautomerase for inflammatory diseases (rheumatoid arthritis, atherosclerosis) or oncology applications should procure the 1,7-naphthyridin-8-one scaffold specifically to exploit the crystallographically validated Lys32 hydrogen bond (2.8–3.0 Å) and the dramatic aqueous solubility advantage (288 μg/mL for compound 4b), which is >130-fold higher than quinoline-based alternatives [1]. The parent 8aH-1,7-naphthyridin-8-one serves as the direct starting material for constructing 7-substituted naphthyridinone libraries via triazole coupling at C2 [1].

Divergent Library Synthesis via C8 Lactam Activation

Medicinal chemistry groups requiring a single starting material capable of generating diverse 8-substituted 1,7-naphthyridine libraries should select this scaffold for its dual activation capability: the C8 carbonyl can be converted to 8-chloro-1,7-naphthyridine (POCl₃, 100 °C) for SNAr chemistry or activated as the O-triflate for palladium-catalyzed cross-coupling, enabling parallel access to 8-amino, 8-alkoxy, and 8-aryl derivatives from one building block [1]. This divergent synthetic utility exceeds that of most regioisomeric naphthyridinones.

Kinase Inhibitor Scaffold-Hopping with Lysine Coordination Motifs

Structure-based design campaigns seeking to replace quinoline or isoquinoline cores in kinase inhibitors with a scaffold capable of forming an additional hydrogen bond to active-site lysine residues should procure 8aH-1,7-naphthyridin-8-one. The crystallographically proven ability of the lactam carbonyl to coordinate lysine ammonium groups at 2.8–3.0 Å is a validated molecular recognition feature absent from quinoline and other naphthyridine regioisomers [1]. This scaffold is explicitly not appropriate for tankyrase (TNKS1/2) programs, where 1,5-naphthyridine regioisomers are required for π-stacking with His1048 [2].

Regioselective Annulation Methodology Development

Synthetic methodology groups developing catalyst-controlled C–H activation/annulation reactions can utilize 1,7-naphthyridin-8(7H)-one as a benchmark substrate for regioselectivity studies; the ability to switch between 1,7- and alternative naphthyridine isomers by choice of rhodium versus copper catalysts provides a direct quantitative metric for evaluating new catalytic systems [1]. The compound is commercially available at 95–98% purity from multiple vendors, ensuring reproducibility across methodology studies [1].

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